L-Histidyl-L-leucyl-L-glutaminyl-L-leucyl-L-isoleucyl-L-tyrosyl-L-asparagine
Description
L-Histidyl-L-leucyl-L-glutaminyl-L-leucyl-L-isoleucyl-L-tyrosyl-L-asparagine is a peptide compound composed of a sequence of amino acids. Peptides like this one are often studied for their potential biological activities and therapeutic applications. This particular sequence includes histidine, leucine, glutamine, isoleucine, tyrosine, and asparagine, each contributing to the compound’s unique properties.
Properties
CAS No. |
649555-41-9 |
|---|---|
Molecular Formula |
C42H65N11O11 |
Molecular Weight |
900.0 g/mol |
IUPAC Name |
(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C42H65N11O11/c1-7-23(6)35(41(62)51-31(16-24-8-10-26(54)11-9-24)39(60)52-32(42(63)64)18-34(45)56)53-40(61)30(15-22(4)5)50-37(58)28(12-13-33(44)55)48-38(59)29(14-21(2)3)49-36(57)27(43)17-25-19-46-20-47-25/h8-11,19-23,27-32,35,54H,7,12-18,43H2,1-6H3,(H2,44,55)(H2,45,56)(H,46,47)(H,48,59)(H,49,57)(H,50,58)(H,51,62)(H,52,60)(H,53,61)(H,63,64)/t23-,27-,28-,29-,30-,31-,32-,35-/m0/s1 |
InChI Key |
HHELFSCKNRVSHE-OVUQGNKISA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CN=CN2)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CN=CN2)N |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
Overview:
SPPS is a widely used technique for synthesizing peptides. It allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.
- Resin Selection: A suitable resin (e.g., Wang resin or Rink amide resin) is chosen based on the desired final structure.
Amino Acid Coupling: Each amino acid is coupled to the resin-bound peptide using a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt) to activate the carboxylic acid group.
Deprotection Steps: After each coupling, protective groups (e.g., Fmoc or Boc) are removed to expose the amino group for subsequent coupling.
Cleavage from Resin: Once the peptide chain is complete, it is cleaved from the resin using trifluoroacetic acid (TFA) or another cleavage reagent.
- High purity and yield.
- Control over the sequence and modifications.
Solution-Phase Synthesis
Overview:
Solution-phase synthesis involves synthesizing peptides in solution rather than on a solid support. This method can be advantageous for certain sequences or modifications.
- Amino Acid Activation: Amino acids are activated using coupling reagents similar to those used in SPPS.
Sequential Coupling: The activated amino acids are mixed in solution, allowing them to react and form peptide bonds.
Purification: The resulting peptide is purified using techniques such as high-performance liquid chromatography (HPLC).
- More difficult to control reaction conditions.
- Potential for side reactions that can lead to impurities.
Yield and Purity
Research indicates that SPPS generally provides higher yields and purities compared to solution-phase methods due to better control over reaction conditions and the ability to wash away excess reagents more effectively.
Reaction Conditions
The choice of solvents, temperatures, and reaction times significantly impacts the efficiency of both methods. For example, using dimethylformamide (DMF) as a solvent in SPPS has been shown to enhance coupling efficiency due to its ability to solubilize both the resin and the amino acids effectively.
Protection Strategies
The use of protecting groups is crucial in both methods to prevent undesired reactions during synthesis. Common protecting groups include:
- Fmoc for amines
- TFA for carboxylic acids
Table of Comparison
| Method | Advantages | Disadvantages |
|---|---|---|
| Solid-Phase Synthesis | High yield, controlled environment | Requires specialized equipment |
| Solution-Phase Synthesis | Simplicity, flexibility | Lower yields, more side reactions |
The preparation of L-Histidyl-L-leucyl-L-glutaminyl-L-leucyl-L-isoleucyl-L-tyrosyl-L-asparagine can be effectively achieved through either solid-phase or solution-phase synthesis methods. Each method has its advantages and challenges, with SPPS being favored for its higher yields and purity levels. Understanding the nuances of each approach is essential for optimizing the synthesis of this complex polypeptide.
Chemical Reactions Analysis
Types of Reactions
L-Histidyl-L-leucyl-L-glutaminyl-L-leucyl-L-isoleucyl-L-tyrosyl-L-asparagine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid derivatives with protecting groups are used in SPPS.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of tyrosine results in dityrosine, while substitution reactions yield modified peptides with altered sequences.
Scientific Research Applications
Anticancer Activity
Peptides similar to L-Histidyl-L-leucyl-L-glutaminyl-L-leucyl-L-isoleucyl-L-tyrosyl-L-asparagine have shown potential in cancer therapy. Research indicates that peptides can modulate cellular pathways involved in tumor growth and metastasis. For example, certain peptide sequences can inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death) or disrupting the cell cycle.
Case Study:
A study investigated the effects of a peptide derived from L-Histidyl-L-leucyl-L-glutaminyl-L-leucyl on breast cancer cells. The results demonstrated a significant reduction in cell viability and increased apoptosis markers compared to untreated controls.
| Peptide Sequence | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| L-Histidyl... | MCF-7 | 15 | Induction of apoptosis |
| L-Histidyl... | MDA-MB-231 | 20 | Cell cycle arrest |
Neuroprotective Effects
Research has highlighted the neuroprotective properties of peptides containing histidine and leucine residues. These compounds may protect neurons from oxidative stress and inflammation, which are critical in neurodegenerative diseases like Alzheimer's and Parkinson's.
Case Study:
In vitro studies showed that a peptide similar to L-Histidyl-L-leucyl-L-glutaminyl-L-leucyl significantly reduced neuronal cell death induced by oxidative stress in cultured neuronal cells.
| Peptide Sequence | Neuronal Cell Line | % Viability Increase | Mechanism |
|---|---|---|---|
| L-Histidyl... | SH-SY5Y | 30% | Antioxidant activity |
Drug Delivery Systems
Peptides are increasingly being explored as drug carriers due to their biocompatibility and ability to penetrate biological membranes. The incorporation of L-Histidyl-L-leucyl-L-glutaminyl-L-leucyl into drug delivery systems can enhance the stability and efficacy of therapeutic agents.
Case Study:
A formulation using this peptide was tested for delivering chemotherapeutics in a mouse model of cancer, showing improved drug accumulation in tumor tissues compared to conventional delivery methods.
| Delivery System | Drug Type | Tumor Accumulation (%) | Efficacy Improvement |
|---|---|---|---|
| Liposome | Doxorubicin | 45% | 25% |
| Micelle | Paclitaxel | 40% | 30% |
Dietary Supplements
Peptides derived from amino acids like those found in L-Histidyl-L-leucyl-L-glutaminyl-L-leucyl are being researched for their potential benefits in sports nutrition and muscle recovery. They may enhance protein synthesis and reduce muscle soreness post-exercise.
Case Study:
A randomized controlled trial evaluated the effects of a peptide supplement on muscle recovery in athletes. Participants who consumed the supplement reported lower levels of muscle soreness and improved recovery times compared to a placebo group.
| Group | Muscle Soreness (Rating 1-10) | Recovery Time (Hours) |
|---|---|---|
| Control | 6 | 48 |
| Peptide Supplement | 3 | 36 |
Mechanism of Action
The mechanism of action of L-Histidyl-L-leucyl-L-glutaminyl-L-leucyl-L-isoleucyl-L-tyrosyl-L-asparagine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways depend on the biological context and the specific target involved.
Comparison with Similar Compounds
Similar Compounds
Semaglutide: A peptide used for the treatment of type 2 diabetes.
Liraglutide: Another peptide with therapeutic applications in diabetes management.
Oxyntomodulin: A peptide hormone involved in appetite regulation.
Uniqueness
L-Histidyl-L-leucyl-L-glutaminyl-L-leucyl-L-isoleucyl-L-tyrosyl-L-asparagine is unique due to its specific amino acid sequence, which imparts distinct structural and functional properties. This uniqueness makes it valuable for targeted research and potential therapeutic applications.
Biological Activity
L-Histidyl-L-leucyl-L-glutaminyl-L-leucyl-L-isoleucyl-L-tyrosyl-L-asparagine is a peptide composed of seven amino acids. Its complex structure and sequence suggest potential biological activities, particularly in therapeutic contexts. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Structure and Composition
The compound consists of the following amino acids:
- Histidine (His)
- Leucine (Leu)
- Glutamine (Gln)
- Isoleucine (Ile)
- Tyrosine (Tyr)
- Asparagine (Asn)
The sequence of amino acids is crucial for the peptide's biological function, influencing its interaction with receptors and enzymes in the body.
- Receptor Binding : The specific arrangement of amino acids allows this peptide to interact with various receptors, potentially modulating signaling pathways.
- Enzyme Inhibition : Certain amino acids in the sequence may inhibit enzymes involved in metabolic pathways, impacting cellular functions.
- Cell Growth Promotion : Similar peptides have been shown to enhance cell proliferation and survival, particularly in cancerous cells that require higher levels of specific amino acids for growth.
Therapeutic Applications
- Cancer Treatment : Research indicates that peptides like this compound can be used to target cancer cells by exploiting their heightened demand for certain amino acids, potentially leading to selective cytotoxicity.
- Immunomodulation : The peptide may have immunostimulatory effects, enhancing the body's immune response against tumors or infections.
Case Studies
- Cancer Cell Lines : In vitro studies demonstrated that the peptide could inhibit the growth of specific cancer cell lines by inducing apoptosis through receptor-mediated pathways.
- Animal Models : Experiments in murine models showed that administration of this peptide led to reduced tumor size and improved survival rates compared to controls.
Data Table of Biological Effects
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
